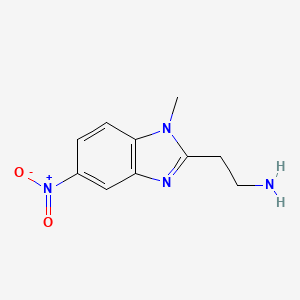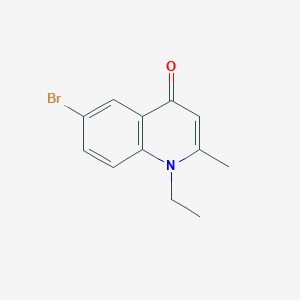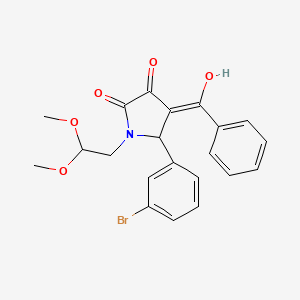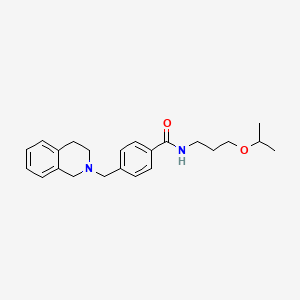![molecular formula C16H9FN4O2 B15000711 3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B15000711.png)
3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline is a complex organic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a benzodioxole moiety, a triazoloquinazoline core, and a fluorine atom. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline typically involves multiple steps, starting from readily available precursors. One common method involves the cyclocondensation of 4-hydrazinoquinazolines with ortho esters in boiling ethanol or glacial acetic acid . Another approach includes the Pd-catalyzed amination of various fused heteroaryl amines using catalytic tris(dibenzylideneacetone)dipalladium and cesium carbonate as the base .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are facilitated by the presence of the fluorine atom, which can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives, while reduction can produce various reduced forms of the triazoloquinazoline core.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation . The compound may also induce apoptosis in cancer cells by disrupting microtubule assembly and function .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-c]quinazolines: These compounds share a similar core structure and have been studied for their anticancer activity.
3-Aryl-5-aminobiphenyl Substituted [1,2,4]triazolo[4,3-c]quinazolines:
Uniqueness
3-(1,3-Benzodioxol-5-yl)-9-fluoro[1,2,4]triazolo[4,3-c]quinazoline stands out due to the presence of the benzodioxole moiety and the fluorine atom, which confer unique chemical reactivity and potential biological activities. Its ability to interact with specific molecular targets and pathways makes it a promising candidate for further research and development in medicinal chemistry.
Properties
Molecular Formula |
C16H9FN4O2 |
|---|---|
Molecular Weight |
308.27 g/mol |
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-9-fluoro-[1,2,4]triazolo[4,3-c]quinazoline |
InChI |
InChI=1S/C16H9FN4O2/c17-10-2-3-12-11(6-10)16-20-19-15(21(16)7-18-12)9-1-4-13-14(5-9)23-8-22-13/h1-7H,8H2 |
InChI Key |
LMAKQUNTFBYGJI-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C4N3C=NC5=C4C=C(C=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000631.png)

![6-(6-Methoxynaphthalen-2-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-5-ol](/img/structure/B15000635.png)
![5-amino-2-(2-chlorophenyl)-N-(4-chlorophenyl)-4-methylthieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B15000640.png)
![4-cyclohexyl-12,12-dimethyl-6-phenacyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-diene-3,5-dione](/img/structure/B15000643.png)

![4-methyl-N-[5-oxo-2-phenyl-1-propyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]benzamide](/img/structure/B15000666.png)


![Methyl 6-[(cyclohexylamino)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B15000700.png)
![3-(4-fluorophenyl)-N-[2-(4-fluorophenyl)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B15000707.png)
![Tert-butyl {2-methyl-1-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]butyl}carbamate](/img/structure/B15000709.png)
![4-[Cyano(phenyl)methyl]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15000712.png)
![2-(2,4-dimethoxyphenyl)-7,8-dimethoxy-3-thioxo-2,3,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-1(5H)-one](/img/structure/B15000719.png)
